molecular formula C25H24FN5S B11077120 N-[(2E)-4-(4-fluorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline

N-[(2E)-4-(4-fluorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline

Cat. No.: B11077120
M. Wt: 445.6 g/mol
InChI Key: KUYPYENQWNZOFJ-UHFFFAOYSA-N
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Description

N-[3-ALLYL-4-(4-FLUOROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-[4-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]AMINE is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a triazoloazepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-ALLYL-4-(4-FLUOROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-[4-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. The final steps involve the formation of the triazoloazepine moiety and the coupling of these fragments under specific conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-ALLYL-4-(4-FLUOROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-[4-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, N-[3-ALLYL-4-(4-FLUOROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-[4-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]AMINE is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, N-[3-ALLYL-4-(4-FLUOROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-[4-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]AMINE could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in treating certain diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure might lend itself to applications in materials science and engineering.

Mechanism of Action

The mechanism of action of N-[3-ALLYL-4-(4-FLUOROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-[4-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-ALLYL-4-(4-CHLOROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-[4-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]AMINE
  • N-[3-ALLYL-4-(4-BROMOPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-[4-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]AMINE

Uniqueness

N-[3-ALLYL-4-(4-FLUOROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-[4-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]AMINE is unique due to the presence of the fluorophenyl group, which can influence its reactivity and biological activity. The combination of the thiazole and triazoloazepine moieties also contributes to its distinct properties, setting it apart from similar compounds.

Properties

Molecular Formula

C25H24FN5S

Molecular Weight

445.6 g/mol

IUPAC Name

4-(4-fluorophenyl)-3-prop-2-enyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1,3-thiazol-2-imine

InChI

InChI=1S/C25H24FN5S/c1-2-15-30-22(18-7-11-20(26)12-8-18)17-32-25(30)27-21-13-9-19(10-14-21)24-29-28-23-6-4-3-5-16-31(23)24/h2,7-14,17H,1,3-6,15-16H2

InChI Key

KUYPYENQWNZOFJ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=CSC1=NC2=CC=C(C=C2)C3=NN=C4N3CCCCC4)C5=CC=C(C=C5)F

Origin of Product

United States

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